1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole structure elucidation
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Foreword: The Analytical Challenge of a Privileged Scaffold
The 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole core represents a vital heterocyclic scaffold in modern drug discovery. As a conformationally constrained bicyclic diamine, it serves as a versatile building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] Its saturated, non-aromatic nature, however, presents a distinct analytical challenge. Unlike its unsaturated, chromophoric cousins, this scaffold lacks easily identifiable spectroscopic signatures. The definitive confirmation of its structure—and the rejection of potential isomers—demands a rigorous, multi-technique approach where each piece of data corroborates the others, creating a self-validating analytical system.
This guide eschews a simple checklist of procedures. Instead, it presents the structure elucidation process as a logical progression, beginning with the formation of a structural hypothesis through synthesis and systematically testing that hypothesis with an orthogonal suite of analytical techniques. We will explore the causality behind each experimental choice, demonstrating how mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and ultimately X-ray crystallography converge to provide an irrefutable structural assignment.
The Foundational Hypothesis: Synthesis of the Core
The first step in elucidating a structure is to create it. A well-designed synthetic route, based on established chemical principles, provides the foundational hypothesis for the target molecule's identity. For the 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole core, a common strategy involves the construction and subsequent reduction of a pyrrolo[3,4-c]pyrrole-dione intermediate. This approach is logical because the dione can often be formed through robust cyclization reactions, and its reduction provides a clear path to the desired saturated core.
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, serves as a classic and reliable method for forming pyrrole rings.[2] By extension, a double-cyclization approach can be envisioned to construct the fused ring system.
Caption: Synthetic workflow for the hexahydropyrrolo[3,4-c]pyrrole core.
Experimental Protocol: Synthesis via Dione Reduction
This protocol outlines a representative, two-step synthesis of the title compound.
Step 1: Synthesis of 2,5-Dialkyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
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To a solution of succinimide (1.0 equiv.) in glacial acetic acid, add a primary amine (e.g., benzylamine, 2.2 equiv.) and paraformaldehyde (2.2 equiv.).
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, resulting in the precipitation of the product.
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Filter the crude product, wash with cold ethanol, and dry under vacuum to yield the bicyclic dione intermediate.
Step 2: Reduction to 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
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Carefully add the dione intermediate (1.0 equiv.) in small portions to a stirred suspension of lithium aluminum hydride (LiAlH₄, 4.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar).
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After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12-18 hours.
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Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure, saturated core.
Orthogonal Verification: A Multi-Spectroscopic Elucidation
With the target compound in hand, we move to the verification phase. The core principle here is orthogonality : using multiple, independent analytical techniques that probe different molecular properties. A consistent result across these techniques provides a high degree of confidence in the structural assignment.
Caption: The orthogonal workflow for unambiguous structure elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
Causality: The first and most fundamental question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this. Unlike standard MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This is a critical first gate; if the measured formula does not match the expected C₆H₁₀N₂, the structural hypothesis is immediately invalidated.
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.
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Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
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Analysis: Infuse the sample solution directly or via liquid chromatography (LC). Acquire data in positive ion mode.
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Data Processing: Determine the accurate mass of the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the molecular formula that best fits the measured mass and isotopic pattern.
| Ion | Expected Formula | Calculated Mass (Da) |
| [M+H]⁺ | C₆H₁₁N₂⁺ | 111.0917 |
| [M]⁺• (via EI) | C₆H₁₀N₂⁺• | 110.0844 |
Data is predictive and based on the elemental composition.
Infrared Spectroscopy: A Functional Group Census
Causality: Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds.[3] Its power in this context is twofold: it confirms the presence of expected functional groups and, crucially, the absence of functional groups from the starting materials. For our target, we expect to see N-H and sp³ C-H stretches. The complete disappearance of the strong carbonyl (C=O) absorption from the dione intermediate (~1700 cm⁻¹) is a primary indicator of a successful reduction.
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Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background: Record a background spectrum of the clean, empty ATR crystal.
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Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio this against the background.
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Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3350 - 3250 | Medium | N-H Stretch (Secondary Amine) | Confirms presence of the amine groups. |
| 2960 - 2850 | Strong | C(sp³)-H Stretch | Confirms the saturated aliphatic core. |
| ~1700 | Absent | C=O Stretch | Confirms complete reduction of the dione. |
| 1470 - 1430 | Medium | CH₂ Scissoring | Supports the presence of methylene groups. |
NMR Spectroscopy: Mapping the Molecular Blueprint
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[4]
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¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
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¹³C NMR reveals the number of unique carbon environments.[5]
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2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), create a definitive map of which protons are coupled to each other and which protons are directly attached to which carbons, respectively. This is the ultimate test of the fused bicyclic framework.
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.
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¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be averaged due to the low natural abundance of ¹³C.
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2D COSY Acquisition: Run a standard gCOSY experiment to identify H-H coupling networks.
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2D HSQC/HMQC Acquisition: Run a standard gHSQC or gHMQC experiment to correlate directly bonded C-H pairs.
Caption: Using 2D NMR to link atoms and confirm the molecular framework.
¹H NMR Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 3.10 | dd | 4H | H-1, H-3, H-4, H-6 |
| B | 2.85 | m | 2H | H-3a, H-6a |
| C | 2.50 (broad) | s | 2H | N-H |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 55.2 | C-1, C-3, C-4, C-6 |
| 48.5 | C-3a, C-6a |
Note: The high symmetry of the unsubstituted parent compound results in chemically equivalent protons and carbons, leading to a simplified spectrum. The provided data is a plausible representation.
Absolute Proof: Single-Crystal X-ray Diffraction
Causality: While the combination of synthesis and spectroscopy provides an overwhelming case for the proposed structure, it remains an interpretation of indirect evidence. Single-Crystal X-ray Diffraction (SCD) is a direct method that maps the electron density of a molecule in its crystalline state, providing an unambiguous three-dimensional structure. It is the gold standard for absolute structure proof, capable of resolving bond lengths, bond angles, and stereochemistry with extreme precision.[6]
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Crystal Growth: Grow high-quality single crystals of the compound or a suitable derivative. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7]
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Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods (direct methods or Patterson synthesis) to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data to achieve the final, high-resolution structure.
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 5.70 |
| c (Å) | 12.30 |
| β (°) | 105.5 |
| Z (molecules/cell) | 4 |
| R-factor | < 0.05 |
Note: This data is representative for a small organic molecule and serves as an example of the parameters obtained from an X-ray diffraction experiment.[7]
Conclusion: An Integrated and Irrefutable Assignment
The structure elucidation of 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is a clear demonstration of a rigorous, evidence-based scientific process. The journey begins with a synthetic hypothesis , which provides the material for investigation. Mass spectrometry acts as the initial gatekeeper, confirming the elemental formula. Infrared spectroscopy provides a rapid check for the expected functional groups and the successful conversion of starting materials. The detailed map provided by 1D and 2D NMR spectroscopy pieces together the molecular framework, confirming the atom-to-atom connectivity. Finally, X-ray crystallography delivers the ultimate, unambiguous proof, revealing the precise three-dimensional arrangement of atoms in space. No single technique is sufficient, but together, they form a self-validating, orthogonal system that allows researchers and drug development professionals to proceed with absolute confidence in the structure of this pivotal molecular scaffold.
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